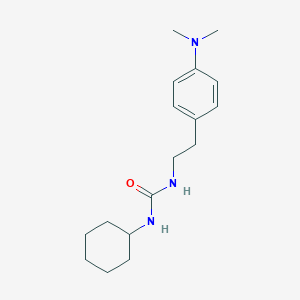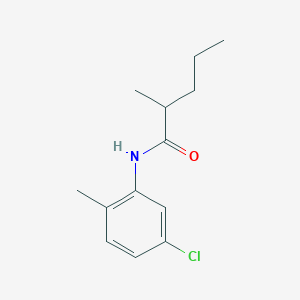
1-Cyclohexyl-3-(4-(dimethylamino)phenethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-(4-(dimethylamino)phenethyl)urea, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. This molecule has shown promising results in preclinical studies for the treatment of cancer, particularly in hematological malignancies.
Wirkmechanismus
1-Cyclohexyl-3-(4-(dimethylamino)phenethyl)urea selectively targets Pol I transcription by binding to the DNA template and inhibiting the recruitment of transcription factors required for transcription initiation. This leads to the downregulation of ribosomal RNA synthesis and subsequent cell death in cancer cells. This compound has also been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It selectively inhibits Pol I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent cell death in cancer cells. This compound has also been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. In addition, this compound has been shown to have anti-tumor activity in vivo and in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-Cyclohexyl-3-(4-(dimethylamino)phenethyl)urea is its selectivity for Pol I transcription, which allows for targeted inhibition of cancer cells. This compound has also been shown to have low toxicity in non-cancerous cells, making it a promising candidate for cancer therapy. However, one limitation of this compound is its limited solubility, which can make it difficult to administer in vivo. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several potential future directions for 1-Cyclohexyl-3-(4-(dimethylamino)phenethyl)urea research. One area of interest is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Another area of focus is the identification of biomarkers that can predict response to this compound treatment. Additionally, further preclinical studies are needed to determine the safety and efficacy of this compound in humans, and clinical trials will be necessary to evaluate its potential as a cancer therapy. Finally, this compound may have potential for use in combination with other cancer treatments, such as chemotherapy or immunotherapy, to improve treatment outcomes.
Synthesemethoden
1-Cyclohexyl-3-(4-(dimethylamino)phenethyl)urea is synthesized through a multi-step process, starting with the reaction of 4-dimethylaminobenzaldehyde with cyclohexanone to form 4-(dimethylamino)cyclohex-3-enone. This intermediate is then reacted with urea and sodium methoxide to form this compound. The synthesis process is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-3-(4-(dimethylamino)phenethyl)urea has been extensively studied for its potential therapeutic use in cancer treatment. It has been shown to selectively inhibit Pol I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent cell death in cancer cells. This compound has shown efficacy in preclinical studies for the treatment of hematological malignancies, including acute myeloid leukemia and multiple myeloma.
Eigenschaften
Molekularformel |
C17H27N3O |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
1-cyclohexyl-3-[2-[4-(dimethylamino)phenyl]ethyl]urea |
InChI |
InChI=1S/C17H27N3O/c1-20(2)16-10-8-14(9-11-16)12-13-18-17(21)19-15-6-4-3-5-7-15/h8-11,15H,3-7,12-13H2,1-2H3,(H2,18,19,21) |
InChI-Schlüssel |
RYGLZBAPJKJIAB-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NC2CCCCC2 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B263085.png)



![Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263097.png)



![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B263101.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B263103.png)

